molecular formula C13H8ClN3S B5710364 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide

3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide

Cat. No. B5710364
M. Wt: 273.74 g/mol
InChI Key: MXRBHOIFCGCPFI-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide, also known as CQPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds known as quinoline derivatives, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been studied for its potential applications in various scientific research fields, including cancer research, infectious diseases, and neurodegenerative diseases. In cancer research, 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been studied for its potential applications in infectious diseases, including malaria and tuberculosis. In neurodegenerative diseases, 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit neuroprotective effects against oxidative stress-induced cell damage.

Mechanism of Action

The mechanism of action of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the JAK/STAT pathway. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cytokine production. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been found to exhibit anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one of the limitations of using 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.

Future Directions

There are several future directions for the study of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide, including the investigation of its potential applications in other scientific research fields, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate the mechanism of action of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide and to optimize its pharmacological properties for drug development.

Synthesis Methods

The synthesis of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thioacetamide to yield 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide. This method has been reported to yield high purity and high yield of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide.

properties

IUPAC Name

(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3S/c14-12-9(6-10(7-15)13(16)18)5-8-3-1-2-4-11(8)17-12/h1-6H,(H2,16,18)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRBHOIFCGCPFI-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide

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